molecular formula C10H11ClF5NO B1523000 2,2,3,3,3-Pentafluoro-1-(4-methoxyphenyl)propan-1-amine hydrochloride CAS No. 1258652-05-9

2,2,3,3,3-Pentafluoro-1-(4-methoxyphenyl)propan-1-amine hydrochloride

Cat. No.: B1523000
CAS No.: 1258652-05-9
M. Wt: 291.64 g/mol
InChI Key: KOAFULPZLLETBL-UHFFFAOYSA-N
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Description

2,2,3,3,3-Pentafluoro-1-(4-methoxyphenyl)propan-1-amine hydrochloride is a fluorinated organic compound with a molecular weight of 291.65 g/mol. It is characterized by its unique structure, which includes a pentafluorinated propane backbone and a methoxyphenyl group attached to the first carbon atom. This compound is often used in scientific research and various industrial applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,3-Pentafluoro-1-(4-methoxyphenyl)propan-1-amine hydrochloride typically involves the following steps:

  • Fluorination: The starting material, 1-(4-methoxyphenyl)propan-1-amine, undergoes selective fluorination to introduce the pentafluorinated propane group.

  • Hydrochloride Formation: The fluorinated compound is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the compound is produced using large-scale chemical reactors and controlled reaction conditions to ensure high purity and yield. The process involves continuous monitoring and optimization to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: 2,2,3,3,3-Pentafluoro-1-(4-methoxyphenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding fluorinated ketones or carboxylic acids.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorinated carbon atoms, leading to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Fluorinated ketones and carboxylic acids.

  • Reduction Products: Corresponding amine derivatives.

  • Substitution Products: Various fluorinated amines and azides.

Scientific Research Applications

2,2,3,3,3-Pentafluoro-1-(4-methoxyphenyl)propan-1-amine hydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:

  • Chemistry: Used as a building block in the synthesis of complex fluorinated molecules.

  • Biology: Employed in the study of enzyme inhibition and receptor binding assays.

  • Medicine: Investigated for its potential use in drug discovery and development.

  • Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 2,2,3,3,3-Pentafluoro-1-(4-methoxyphenyl)propan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorinated structure enhances its binding affinity to certain receptors and enzymes, leading to its biological activity.

Comparison with Similar Compounds

2,2,3,3,3-Pentafluoro-1-(4-methoxyphenyl)propan-1-amine hydrochloride is unique due to its high fluorine content and specific structural features. Similar compounds include:

  • 2,2,3,3,3-Pentafluoro-1-(4-methoxyphenyl)propan-1-one: A closely related ketone derivative.

  • 2,2,3,3,3-Pentafluoropropanol: Another fluorinated compound with different functional groups.

These compounds share the pentafluorinated propane backbone but differ in their functional groups and applications.

Properties

IUPAC Name

2,2,3,3,3-pentafluoro-1-(4-methoxyphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F5NO.ClH/c1-17-7-4-2-6(3-5-7)8(16)9(11,12)10(13,14)15;/h2-5,8H,16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOAFULPZLLETBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C(C(F)(F)F)(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258652-05-9
Record name 2,2,3,3,3-pentafluoro-1-(4-methoxyphenyl)propan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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